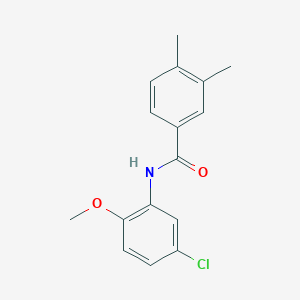

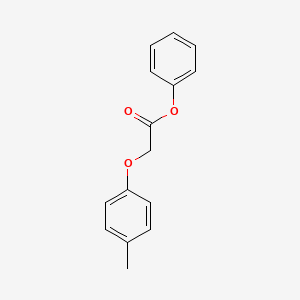

N-(5-chloro-2-methoxyphenyl)-3,4-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-chloro-2-methoxyphenyl)-3,4-dimethylbenzamide, also known as Olodaterol, is a long-acting beta2-adrenergic agonist (LABA) used in the treatment of chronic obstructive pulmonary disease (COPD). It was developed by Boehringer Ingelheim and approved by the FDA in 2013. Olodaterol is a highly selective beta2-adrenergic agonist that binds to the beta2-adrenergic receptors in the lungs, leading to bronchodilation and improved breathing.

Mecanismo De Acción

N-(5-chloro-2-methoxyphenyl)-3,4-dimethylbenzamide binds selectively to the beta2-adrenergic receptors in the lungs, leading to the activation of adenylate cyclase and the production of cyclic AMP (cAMP). This results in the relaxation of the smooth muscles in the airways, leading to bronchodilation and improved airflow. N-(5-chloro-2-methoxyphenyl)-3,4-dimethylbenzamide has a long duration of action, allowing for once-daily dosing.

Biochemical and Physiological Effects:

N-(5-chloro-2-methoxyphenyl)-3,4-dimethylbenzamide has been shown to have minimal systemic effects, as it is primarily absorbed in the lungs and undergoes rapid metabolism and elimination. It has been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials. N-(5-chloro-2-methoxyphenyl)-3,4-dimethylbenzamide has also been shown to have a low potential for drug interactions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(5-chloro-2-methoxyphenyl)-3,4-dimethylbenzamide has several advantages for lab experiments, including its well-established synthesis method and its selective binding to the beta2-adrenergic receptors. It can be used to study the effects of beta2-adrenergic agonists on lung function and airway smooth muscle relaxation. However, its use in lab experiments is limited by its specificity for the beta2-adrenergic receptors and its intended use in the treatment of COPD.

Direcciones Futuras

There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-3,4-dimethylbenzamide, including its use in combination with other COPD medications, its potential for use in other respiratory diseases, and its effects on inflammation and oxidative stress in the lungs. Additionally, further studies are needed to evaluate the long-term safety and efficacy of N-(5-chloro-2-methoxyphenyl)-3,4-dimethylbenzamide in the treatment of COPD.

Métodos De Síntesis

The synthesis of N-(5-chloro-2-methoxyphenyl)-3,4-dimethylbenzamide involves several steps, including the preparation of the key intermediate 3,4-dimethylbenzoyl chloride and the coupling reaction between the intermediate and 5-chloro-2-methoxyaniline. The final product is obtained after purification and crystallization. The synthesis method is well-established and has been described in several patents and publications.

Aplicaciones Científicas De Investigación

N-(5-chloro-2-methoxyphenyl)-3,4-dimethylbenzamide has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of COPD. It has been shown to improve lung function, reduce exacerbations, and improve quality of life in patients with moderate to severe COPD. N-(5-chloro-2-methoxyphenyl)-3,4-dimethylbenzamide has also been studied in combination with other COPD medications, such as inhaled corticosteroids and long-acting muscarinic antagonists, to provide additional benefits.

Propiedades

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c1-10-4-5-12(8-11(10)2)16(19)18-14-9-13(17)6-7-15(14)20-3/h4-9H,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKZGZWKXNZVGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methoxyphenyl)-3,4-dimethylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[1-(3-nitrophenyl)ethylidene]-5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide](/img/structure/B5763146.png)

![N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5763149.png)

![3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B5763157.png)

amino]ethanol](/img/structure/B5763165.png)

![(2,4-dimethoxybenzyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5763204.png)

![3-[4-(4-fluorophenyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5763209.png)

![N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5763214.png)

![N-[3-(methylthio)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5763216.png)

![2-(4-chlorophenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5763219.png)